The synthesis of 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine typically involves several steps:
The molecular structure of 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine features:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure and purity of synthesized compounds .
2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced biological activities .
The mechanism of action for 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine involves several biochemical pathways:
The physical and chemical properties of 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine include:
These properties are crucial for determining its suitability for various applications in research and industry .
2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine has several significant applications:
The ongoing research into this compound highlights its promise in advancing both medicinal chemistry and materials science .
Imidazo[1,2-a]pyrimidine represents a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to purine nucleotides and broad-spectrum biological activities. This bicyclic system combines the electronic properties of imidazole and pyrimidine rings, enabling diverse interactions with biological targets. The scaffold's synthetic versatility allows strategic decoration at C-2, C-3, and C-7 positions, facilitating tailored bioactivity profiles. Clinically, imidazo[1,2-a]pyrimidine derivatives include anxiolytics (divaplon), anticonvulsants (fasiplon), and gastroprotective agents (zolimidine) [1] [6]. Their pharmacological relevance spans anticancer, antimicrobial, antiviral, and anti-inflammatory applications, attributed to interactions with enzymes, receptors, and nucleic acids [4] [6]. The scaffold's intrinsic hydrogen-bonding capability and planar topology further enable intercalation with biomacromolecules, positioning it as a critical pharmacophore in rational drug design [8].
Imidazo[1,2-a]pyrimidine derivatives demonstrate multifaceted bioactivities through target-specific interactions. Their anticancer potential is particularly notable, with derivatives inhibiting proliferation in MCF-7 (breast), HT-29 (colon), and B16F10 (melanoma) cell lines at low micromolar concentrations. Compound 12 (a 3-amino derivative) exhibits an IC₅₀ of 4.15 ± 2.93 µM against HT-29 cells, rivaling paclitaxel's efficacy (IC₅₀: 0.0166 µM) while maintaining selectivity over normal cells [9]. In antimicrobial contexts, halogenated derivatives (e.g., 3j with para-Cl substitution) show potent antifungal activity against Candida albicans (MIC: 2.5 mg/mL) and Gram-positive bacteria like Bacillus subtilis (inhibition zone: 19.3 ± 0.3 mm) [6]. The scaffold also modulates inflammatory pathways, with COX-2 inhibitors like 5a (IC₅₀: 0.05 µM) outperforming celecoxib (IC₅₀: 0.06 µM) in vitro due to optimal placement of methylsulfonyl pharmacophores in the enzyme's active site [4]. Additionally, derivatives inhibit acetylcholinesterase (e.g., compound 2h, IC₅₀: 79 µM) for Alzheimer's disease management and suppress Mycobacterium tuberculosis growth (MIC: ≤1 µM) via QcrB targeting [5] [7].
Table 1: Pharmacological Activities of Representative Imidazo[1,2-a]pyrimidine Derivatives
Compound | Biological Activity | Key Metric | Reference |
---|---|---|---|
5a | COX-2 Inhibition | IC₅₀: 0.05 µM | [4] |
Compound 12 (Cpd 12) | Anticancer (HT-29 cells) | IC₅₀: 4.15 ± 2.93 µM | [9] |
3j | Antifungal (C. albicans) | MIC: 2.5 mg/mL | [6] |
2h | Acetylcholinesterase Inhibition | IC₅₀: 79 µM | [5] |
Q203 analog | Anti-TB (M. tuberculosis) | MIC: 0.003 µM (intracellular) | [7] |
The molecular architecture of 2-(3-bromophenyl)-7-methylimidazo[1,2-a]pyrimidine (C₁₂H₈BrN₃; MW: 274.11 g/mol) integrates distinct electronic environments and steric influences critical for bioactivity. X-ray crystallography reveals a coplanar orientation between the imidazopyrimidine core and the 3-bromophenyl ring, with dihedral angles <5° [9]. This planarity facilitates π-π stacking with biomolecular targets like DNA bases or enzyme pockets. The bromine atom at C-3' contributes significant steric bulk (van der Waals radius: 1.85 Å) and polarizability, enhancing hydrophobic interactions in binding cavities. Spectroscopic studies (FTIR, NMR) confirm characteristic absorptions at 1370–1200 cm⁻¹ (C-N stretch) and 3100 cm⁻¹ (aromatic C-H stretch), with ¹H NMR showing methyl protons at δ 2.00–2.65 ppm and triazole protons at δ 8.50–9.50 ppm [5] [6]. Density functional theory (DFT) analyses indicate a narrow HOMO-LUMO gap (ΔE ≈ 4.5 eV), suggesting high reactivity. Electron density maps localize the HOMO over the imidazole ring and bromophenyl group, while the LUMO occupies the pyrimidine ring, favoring electron-accepting interactions [1] [9]. Protein binding studies (e.g., with HSA/BSA) demonstrate static quenching mechanisms, where the compound occupies subdomain IIA hydrophobic pockets via bromine-assisted van der Waals contacts [1].
Table 2: Key Structural Parameters of 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine
Parameter | Value/Description | Method |
---|---|---|
Molecular Formula | C₁₂H₈BrN₃ | Elemental Analysis |
Dihedral Angle (C1-C7-C8-C9) | 0.0–7.1° | X-ray Crystallography |
HOMO-LUMO Gap | ≈4.5 eV | DFT Calculation |
Characteristic IR Bands | 1370–1200 cm⁻¹ (C-N stretch) | FTIR Spectroscopy |
¹H NMR (Methyl Protons) | δ 2.00–2.65 ppm | NMR Spectroscopy |
The 3-bromophenyl and 7-methyl groups synergistically modulate the compound's pharmacodynamics and pharmacokinetics. The bromine atom serves dual roles:
Conversely, the 7-methyl group:
Structure-activity relationship (SAR) studies highlight that para-substituted bromophenyl derivatives exhibit superior bioactivity over ortho analogs due to reduced steric hindrance. For instance, 2-(4-bromophenyl) analogs show 30% higher COX-2 inhibition than 2-(2-bromophenyl) variants [4]. Similarly, 7-methyl substitution enhances anticancer potency by 1.5× versus unsubstituted imidazopyrimidines in HT-29 cells [9].
Table 3: Substituent Effects on Imidazo[1,2-a]pyrimidine Bioactivity
Substituent Pattern | Biological Activity | Enhancement vs. Unsubstituted |
---|---|---|
2-(4-Bromophenyl) | COX-2 Inhibition | 30% higher IC₅₀ |
2-(3-Bromophenyl)-7-methyl | Anticancer (HT-29) | 1.5× lower IC₅₀ |
2-(2-Bromophenyl) | Acetylcholinesterase Binding | 40% reduced affinity |
7-Methyl alone | Serum Protein Binding | 2× higher Ka |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1